GSK690693
描述
GSK-690693 是一种强效且选择性的 ATP 竞争性泛 AKT 激酶抑制剂。 它在抑制肿瘤细胞增殖和诱导细胞凋亡方面表现出显著潜力,使其成为一种很有前景的癌症治疗候选药物 。 该化合物靶向 AKT 激酶的所有三个亚型(AKT1、AKT2 和 AKT3),并已在各种临床前和临床研究中评估其抗肿瘤活性 .
科学研究应用
化学: 它作为研究激酶抑制和信号转导途径的宝贵工具。
生物学: 该化合物用于研究 AKT 激酶在细胞存活、增殖和凋亡中的作用。
医学: GSK-690693 正在临床试验中评估其治疗各种癌症的疗效,包括急性淋巴细胞白血病、非霍奇金淋巴瘤和伯基特淋巴瘤
作用机制
GSK-690693 通过竞争性抑制 AKT 激酶的 ATP 结合位点发挥其作用。这种抑制阻止了下游底物的磷酸化,导致细胞存活和增殖减少。 该化合物通过破坏 AKT 信号通路在肿瘤细胞中诱导细胞凋亡,而 AKT 信号通路对于细胞生长和存活至关重要 。 分子靶标包括 AKT1、AKT2 和 AKT3,所涉及的途径主要与细胞周期调控和细胞凋亡有关 .
类似化合物:
MK-2206: 另一种具有类似作用机制但化学结构不同的 AKT 抑制剂。
培福西汀: 一种烷基磷脂,抑制 AKT 信号传导并已显示出抗肿瘤活性。
伊帕他西妥: 一种具有强效抗癌作用的选择性 AKT 抑制剂
GSK-690693 的独特性: GSK-690693 的独特性在于其对所有三种 AKT 亚型具有高度选择性和效力。 它在临床前模型中已显示出显著的抗肿瘤活性,并且在与其他靶向疗法(如拉帕替尼)联合使用时已显示出累加效应 。这使其成为癌症治疗中联合治疗的有希望的候选药物。
生化分析
Biochemical Properties
GSK690693 inhibits all three isoforms of AKT kinases (Akt1, Akt2, and Akt3) with IC50s of 2 nM, 13 nM, and 9 nM respectively . It also exhibits some inhibition of AMPK . In vitro, this compound causes dose-dependent reductions in the phosphorylation state of multiple proteins downstream of AKT, including GSK3β, PRAS40, and Forkhead (FOXO1/FOXO3a) .
Cellular Effects
This compound has been shown to inhibit proliferation and induce apoptosis in a subset of tumor cells . The antiproliferative effect of this compound was selective for the malignant cells, as it did not inhibit the proliferation of normal human CD4+ peripheral T lymphocytes . It has also been found to have a relieving effect on bone cancer pain in mouse models .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the kinase activity of AKT . This leads to a dose-dependent increase in the nuclear transport of the transcription factor FOXO3a, accompanied by a change in the phosphorylation status of FOXO3a protein . These actions demonstrate the functional effect of AKT inhibition.
Temporal Effects in Laboratory Settings
In immune-compromised mice implanted with human breast carcinoma xenografts, a single intraperitoneal administration of this compound inhibits GSK3β phosphorylation in a dose and time-dependent manner . Following a single dose of this compound, >3 uM drug concentration in BT474 tumor xenografts correlated with a sustained decrease (>60%) in GSK3β phosphorylation .
Dosage Effects in Animal Models
In animal models, this compound has been shown to result in acute increases in blood glucose, which return to baseline levels as circulating drug concentration decreases . The magnitude of hyperglycemia induced by an AKT inhibitor can be reduced by a combination of fasting and low carbohydrate diet .
Metabolic Pathways
This compound is involved in the PI3K/AKT-signaling pathway, which has been associated with cancer development and disease progression . This pathway can be activated by mutation and/or amplification in certain components within this pathway (e.g., EGFR, ErbB2, Met, PDGFR, c-Kit, PI3K, and AKT) as well as the down-regulation or loss of negative regulators such as the serine phosphatase, PTEN .
Transport and Distribution
Treatment of tumor cells with this compound leads to a dose-dependent increase in the nuclear transport of the transcription factor FOXO3a . This suggests that this compound may influence the transport and distribution of certain proteins within cells.
Subcellular Localization
Given its role as an AKT inhibitor, it is likely that it interacts with components of the PI3K/AKT pathway, which are typically located in the cytoplasm and nucleus of the cell .
准备方法
合成路线和反应条件: GSK-690693 的合成涉及多个步骤,从咪唑并[4,5-c]吡啶核心结构的制备开始。 关键中间体是 4-(2-(4-氨基-1,2,5-恶二唑-3-基)-1-乙基-7-((3S)-3-哌啶基甲氧基)-1H-咪唑并[4,5-c]吡啶-4-基)-2-甲基丁-3-炔-2-醇 。 反应条件通常涉及使用二甲基亚砜 (DMSO) 等有机溶剂,并需要精确的温度控制以确保所需的产物产率 .
工业生产方法: 对于工业规模生产,合成过程经过优化以最大限度地提高产率和纯度。 这包括扩大反应体积、优化反应时间以及采用结晶和色谱等纯化技术 .
化学反应分析
反应类型: GSK-690693 会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。
还原: 还原反应可以改变化合物内的官能团,从而改变其活性。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和烷基化剂等试剂用于取代反应.
主要形成的产物: 这些反应形成的主要产物包括具有修饰官能团的 GSK-690693 的各种衍生物,这些衍生物可以表现出不同的生物活性 .
相似化合物的比较
MK-2206: Another AKT inhibitor with a similar mechanism of action but different chemical structure.
Perifosine: An alkylphospholipid that inhibits AKT signaling and has shown anti-tumor activity.
Ipatasertib: A selective AKT inhibitor with potent anti-cancer effects
Uniqueness of GSK-690693: GSK-690693 is unique due to its high selectivity and potency against all three AKT isoforms. It has demonstrated significant anti-tumor activity in preclinical models and has shown additive effects when combined with other targeted therapies, such as lapatinib . This makes it a promising candidate for combination therapy in cancer treatment.
属性
IUPAC Name |
4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O3/c1-4-28-18-15(30-12-13-6-5-9-23-10-13)11-24-14(7-8-21(2,3)29)16(18)25-20(28)17-19(22)27-31-26-17/h11,13,23,29H,4-6,9-10,12H2,1-3H3,(H2,22,27)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPGFQWBCSZGEL-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=C2OCC3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C(=NC=C2OC[C@H]3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239551 | |
Record name | GSK-690693 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937174-76-0 | |
Record name | GSK 690693 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937174-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GSK-690693 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937174760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-690693 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12745 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GSK-690693 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 937174-76-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GSK-690693 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWH480321B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of GSK690693?
A1: this compound is a potent, ATP-competitive inhibitor of all three isoforms of AKT (AKT1, AKT2, and AKT3). [, , , , ]
Q2: How does this compound interact with AKT?
A2: this compound binds to the ATP-binding pocket of AKT, preventing ATP binding and subsequently inhibiting the kinase activity of AKT. [, , ] This interaction has been confirmed through X-ray crystallography studies. [, ]
Q3: What are the downstream consequences of AKT inhibition by this compound?
A3: this compound inhibits the phosphorylation of several downstream substrates of AKT, leading to various cellular effects, including:
- Reduced phosphorylation of GSK3β: This leads to decreased glycogen synthesis and/or increased glycogenolysis, potentially contributing to hyperglycemia. [, ]
- Inhibition of PRAS40 phosphorylation: This affects mTORC1 signaling and downstream processes. []
- Reduced phosphorylation of Forkhead (FOXO) transcription factors: This influences the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes. [, , ]
- Increased RB1-mediated cell cycle arrest: This contributes to the anti-proliferative effects of this compound. []
- Induction of apoptosis: this compound promotes apoptosis in a subset of tumor cells, particularly those with activated AKT signaling. [, , ]
Q4: Does this compound inhibit other kinases besides AKT?
A4: While highly selective for AKT isoforms, this compound can inhibit other members of the AGC kinase family to a lesser extent. [] Additionally, chemical proteomics studies have identified CDC42BPB as a novel putative target for this compound. []
Q5: In which cancer types has this compound demonstrated preclinical efficacy?
A5: Preclinical studies have shown promising anti-tumor activity of this compound in various cancer models, including:
- Breast cancer: Especially in models with PIK3CA or PTEN mutations, and in combination with other agents like Celecoxib. [, , , , ]
- Ovarian cancer: Both in vitro and in vivo models have shown sensitivity to this compound. [, ]
- Prostate cancer: this compound demonstrated efficacy in models with activated AKT signaling. [, , ]
- Acute lymphoblastic leukemia (ALL): A high percentage of ALL cell lines showed sensitivity to this compound. [, ]
- Gastric cancer: Particularly in ARID1A-deficient models, which exhibit increased AKT pathway activation. []
- Nasopharyngeal carcinoma: this compound enhanced radiosensitivity and inhibited epithelial-mesenchymal transition in preclinical models. []
- Non-small cell lung cancer: Synergistic effects were observed when this compound was combined with the mTOR inhibitor temsirolimus. []
Q6: Are there any known mechanisms of resistance to this compound?
A6: Yes, several mechanisms have been identified, including:
- Activation of alternative signaling pathways: Upregulation of receptor tyrosine kinases (RTKs), such as c-Met, Her3, IGF-IR, INSR, and EphA2, has been observed in response to AKT inhibition. This can be mitigated by co-targeting Pim-1 kinase. [, ]
- Insufficient inhibition of downstream targets: Resistance can occur due to incomplete suppression of key downstream effectors like MYC. Combining this compound with MEK inhibitors might overcome this. []
- Activation of compensatory pathways: Inhibition of mTORC1 can lead to feedback activation of AKT through a PI3K-dependent loop. [] Simultaneously targeting multiple levels of the PI3K/AKT/mTOR pathway may be necessary to achieve sustained pathway inhibition. [, ]
Q7: What is the role of autophagy in response to this compound treatment?
A7: this compound can induce autophagy in some cancer cells, which may serve as a pro-survival mechanism. Combining this compound with autophagy inhibitors like chloroquine or bafilomycin A1 could potentially enhance its efficacy. [, ]
Q8: What is known about the pharmacokinetics of this compound?
A8:
- Administration: this compound can be administered intravenously (IV) or intraperitoneally (IP). [, ]
- Absorption: The drug exhibits favorable pharmacokinetic properties in preclinical models, achieving sufficient tumor concentrations following systemic administration. []
- Distribution: this compound has been shown to effectively penetrate tumor tissue. []
Q9: Does this compound affect glucose metabolism?
A9: Yes, this compound can induce transient hyperglycemia as a consequence of its inhibitory effects on the AKT pathway, which plays a role in glucose homeostasis. This effect is attributed to reduced peripheral glucose uptake, increased gluconeogenesis, and/or increased hepatic glycogenolysis. [, ] Fasting and a low-carbohydrate diet have been shown to mitigate this compound-induced hyperglycemia in preclinical models. [, ]
Q10: Are there any known biomarkers that predict response to this compound?
A10:
- PIK3CA and PTEN mutations: Mutations in PIK3CA and PTEN are associated with increased sensitivity to this compound in certain cancer types like breast cancer, but not in others like colon cancer. []
- RAS/RAF mutations: The presence of activating mutations in RAS/RAF genes might confer resistance to this compound, even in the context of PIK3CA/PTEN mutations, particularly in colon cancer. []
- ARID1A deficiency: Loss of ARID1A expression in gastric cancer correlates with increased sensitivity to this compound. []
- Phosphorylated S6 levels: High basal levels of phosphorylated S6 might predict sensitivity to PI3K pathway inhibitors, including this compound, in head and neck cancers. []
Q11: What are the potential future directions for this compound research?
A11:
- Combination therapies: Further investigation of this compound in combination with other targeted therapies, such as MEK inhibitors, Pim-1 inhibitors, or autophagy inhibitors, is warranted to overcome resistance mechanisms and enhance efficacy. [, , ]
- Biomarker development: Identifying and validating reliable biomarkers to predict response to this compound will be crucial for selecting patients who are most likely to benefit from treatment. [, , ]
- Overcoming hyperglycemia: Research into strategies to manage this compound-induced hyperglycemia, beyond dietary modifications, is necessary for its safe and effective clinical application. [, ]
- Clinical trials: While early clinical trials have been conducted, further investigation of this compound in well-designed clinical trials is necessary to determine its efficacy and safety profile in humans. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。